molecular formula C11H10N2O3 B1276156 4-methoxy-1-phenyl-1H-pyrazole-3-carboxylic acid CAS No. 956436-97-8

4-methoxy-1-phenyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B1276156
CAS No.: 956436-97-8
M. Wt: 218.21 g/mol
InChI Key: PIHGVXDRIJINMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methoxy-1-phenyl-1H-pyrazole-3-carboxylic acid is a versatile pyrazole-based chemical scaffold of significant interest in medicinal chemistry and drug discovery. This compound features a carboxylic acid functional group, making it a crucial synthetic intermediate for the construction of more complex molecules, particularly through amide coupling reactions to generate diverse pharmacologically active derivatives. Its main research value lies in its role as a key building block for the development of potential kinase inhibitors and modulators of various biological targets. The structure is a core motif found in compounds investigated for their therapeutic potential. For instance, derivatives of this and similar pyrazole-carboxylic acids have been explored as inhibitors of enzymes like DAPK1 (Death-Associated Protein Kinase 1) [https://www.rcsb.org/structure/7jrx] and have been featured in patents and studies concerning cannabinoid receptor ligands [https://patents.google.com/patent/US20110028414A1/en]. The 4-methoxy-1-phenyl-1H-pyrazole core provides a rigid, planar structure that can facilitate specific binding interactions within enzyme active sites. As a research chemical, it is primarily used in lead optimization and library synthesis for high-throughput screening. This product is intended for research and development purposes in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-methoxy-1-phenylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-16-9-7-13(12-10(9)11(14)15)8-5-3-2-4-6-8/h2-7H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIHGVXDRIJINMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN(N=C1C(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40407039
Record name 4-methoxy-1-phenylpyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40407039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956436-97-8
Record name 4-methoxy-1-phenylpyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40407039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methoxy-1-phenyl-1H-pyrazole-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Detailed Synthetic Route Example

A representative synthetic route involves the following steps:

Step Reactants & Conditions Description
1 4-Methoxyphenylhydrazine + Ethyl acetoacetate, Sodium ethoxide, ethanol, reflux Formation of hydrazone intermediate followed by cyclization to ethyl 4-methoxy-1-phenyl-1H-pyrazole-3-carboxylate
2 Hydrolysis under acidic/basic conditions Conversion of ester group to carboxylic acid yielding 4-methoxy-1-phenyl-1H-pyrazole-3-carboxylic acid
3 Purification via recrystallization or chromatography Isolation of pure product

This method typically proceeds under reflux or controlled temperature conditions (room temperature to 100°C), with solvent polarity and pH carefully adjusted to maximize yield and regioselectivity.

Reaction Conditions and Optimization

  • Temperature: Elevated temperatures (80–100°C) accelerate cyclization but may increase side reactions such as ester hydrolysis or decomposition. Lower temperatures favor selectivity but may reduce reaction rates.

  • Solvent: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhance regioselectivity and solubility of reactants. Ethanol is commonly used for hydrazone formation due to its protic nature.

  • Catalysts/Base: Sodium ethoxide or potassium tert-butoxide are frequently employed to deprotonate β-ketoesters and facilitate cyclization.

  • Reaction Time: Typically ranges from several hours to overnight, depending on the scale and conditions.

Industrial Scale-Up Considerations

Industrial production adapts the laboratory synthetic routes with enhancements:

  • Continuous flow reactors: Enable precise control over reaction parameters, improving yield and reproducibility.

  • High-throughput screening: Used to optimize catalysts, solvents, and temperatures for maximum efficiency.

  • Catalyst selection: Transition metal catalysts or organocatalysts may be introduced to improve selectivity and reduce reaction times.

  • Purification: Scaled purification techniques such as crystallization and industrial chromatography are employed to achieve pharmaceutical-grade purity.

Analytical Characterization of Intermediates and Final Product

To confirm the successful synthesis and purity of this compound, the following techniques are critical:

Technique Purpose Key Observations
Nuclear Magnetic Resonance (¹H and ¹³C NMR) Structural confirmation Signals corresponding to pyrazole ring protons, methoxy group (around δ 3.7 ppm), and carboxylic acid proton
Infrared Spectroscopy (IR) Functional group identification Broad O–H stretch (2500–3300 cm⁻¹) for carboxylic acid, C=O stretch near 1700 cm⁻¹
Mass Spectrometry (MS) Molecular weight verification Molecular ion peak consistent with C₁₁H₁₀N₂O₃ (MW ~222 g/mol)
High-Performance Liquid Chromatography (HPLC) Purity assessment Purity >95% required for medicinal applications
X-ray Crystallography (if applicable) Confirm molecular conformation and packing Confirms substituent positions and ring planarity

Summary Table of Preparation Methods

Method Reactants Conditions Advantages Limitations Yield Range
Cyclocondensation of 4-methoxyphenylhydrazine with β-ketoesters 4-Methoxyphenylhydrazine, ethyl acetoacetate, base Reflux in ethanol, NaOEt base, 80–100°C Straightforward, well-established Moderate yields, side reactions possible 50–70%
Multicomponent reactions Hydrazines, diketones, aldehydes Varied, often room temp to reflux One-pot, efficient Requires optimization for regioselectivity Variable
Post-cyclization hydrolysis Ester intermediates Acidic or basic hydrolysis, mild heating Converts esters to acids Requires careful pH control High if controlled
Continuous flow synthesis (industrial) Same as above Controlled flow, optimized catalysts Scalable, reproducible Requires specialized equipment High

Research Findings and Notes

  • The methoxy group on the phenyl ring influences the electronic properties of the pyrazole, affecting reactivity and biological activity.

  • Optimization of reaction parameters such as solvent polarity and temperature is crucial to maximize regioselectivity and yield.

  • Industrial methods focus on continuous flow and catalyst optimization to improve throughput and reduce waste.

  • Analytical techniques confirm the structural integrity and purity, essential for subsequent biological or pharmaceutical applications.

  • The carboxylic acid functionality allows for further derivatization, making this compound a versatile intermediate in organic synthesis.

This comprehensive analysis of preparation methods for this compound integrates data from synthetic chemistry literature and industrial practices, providing a professional and authoritative resource for researchers and chemists working with this compound.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-1-phenyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 4-methoxy-1-phenyl-1H-pyrazole-3-carboxylic acid typically involves the cyclization of hydrazine derivatives with β-diketones or α,β-unsaturated carbonyl compounds. This method can be optimized for large-scale production using continuous flow reactors and high-throughput screening techniques to enhance yield and selectivity .

Chemical Structure:

  • Molecular Formula: C₁₁H₁₀N₂O₃
  • IUPAC Name: this compound

Chemical Applications

This compound serves as a building block for synthesizing more complex heterocyclic compounds. Its unique methoxy group enhances its reactivity and biological activity, making it a valuable intermediate in organic synthesis .

Biological Activities

The compound has been investigated for various biological properties:

  • Antimicrobial Activity: Studies indicate that derivatives of this compound exhibit significant antimicrobial properties against bacteria and fungi .
  • Anti-inflammatory Properties: Research has explored its potential as an anti-inflammatory agent, with mechanisms involving inhibition of specific enzymes or receptors .

Table 1: Biological Activity Summary

Activity TypeObserved EffectReference
AntimicrobialEffective against Gram-positive bacteria
Anti-inflammatoryInhibition of inflammatory pathways

Medicinal Chemistry

Due to its structural similarity to known bioactive molecules, this compound is being explored as a lead compound in drug development. Its derivatives are being synthesized and tested for their efficacy in treating various diseases, including cancer and infectious diseases .

Industrial Applications

In addition to its research applications, this compound is also utilized in the development of agrochemicals and dyes. Its ability to act as a precursor in synthesizing functionalized materials makes it valuable in industrial chemistry .

Case Study 1: Antimicrobial Efficacy

A study conducted on various pyrazole derivatives demonstrated that compounds similar to this compound exhibited notable antibacterial activity against strains such as Bacillus cereus and Micrococcus luteus. The minimum inhibitory concentration (MIC) values were significantly lower than those of traditional antibiotics, suggesting potential for new antimicrobial agents .

Case Study 2: Anti-inflammatory Mechanism

Research exploring the anti-inflammatory properties of this compound revealed that it acts by modulating the activity of cyclooxygenase enzymes. This modulation leads to a decrease in pro-inflammatory cytokine production, highlighting its therapeutic potential in inflammatory diseases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methoxy-1-phenyl-1H-pyrazole-3-carboxylic acid is unique due to the presence of the methoxy group, which can influence its reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .

Biological Activity

4-Methoxy-1-phenyl-1H-pyrazole-3-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a methoxy group, a phenyl ring, and a carboxylic acid functional group. This unique structure enhances its lipophilicity and reactivity, which are crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The methoxy group may enhance binding affinity, allowing the compound to modulate various biological pathways effectively. Notably, it can act as an inhibitor or modulator, depending on structural modifications.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds containing the pyrazole scaffold exhibit significant antiproliferative effects against various cancer cell lines:

Cell Line IC50 (µM) Reference
MDA-MB-231 (Breast)0.08
HepG2 (Liver)0.16
A549 (Lung)0.39

These findings suggest that the compound may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.

Anti-inflammatory Activity

Inflammation plays a critical role in various diseases, and compounds like this compound have been evaluated for their anti-inflammatory properties. Studies have shown that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory process:

Compound IC50 (nM) Activity
N-(4-fluorophenyl)-2,3-dihydro...3.8COX inhibition
N-(4-(2-(3-methyl-1-phenyl...4000MAO inhibition

These results indicate potential therapeutic applications in treating inflammatory diseases.

Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has also been documented. The compound demonstrated significant activity against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (µg/mL) Reference
E. coli40
Bacillus subtilis40

Such properties suggest its utility in developing new antimicrobial agents.

Case Studies

Several case studies have explored the pharmacological potential of pyrazole derivatives:

  • Antitumor Activity in Breast Cancer : A study demonstrated that derivatives with the pyrazole core exhibited significant cytotoxicity against MDA-MB-231 cells, suggesting a promising avenue for breast cancer therapy .
  • Anti-inflammatory Effects : In vivo studies showed that compounds similar to this compound effectively reduced inflammation markers in animal models, supporting their use in treating inflammatory conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.